molecular formula C19H21ClN2O4S B2424396 1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922103-37-5

1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No.: B2424396
CAS No.: 922103-37-5
M. Wt: 408.9
InChI Key: IMFQGUXDDFOGIY-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O4S and its molecular weight is 408.9. The purity is usually 95%.
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Biological Activity

1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyDetails
IUPAC Name This compound
Molecular Formula C19H21ClN2O4S
Molecular Weight 408.9 g/mol
CAS Number 922093-61-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide moiety is known for its antibacterial properties by inhibiting bacterial folic acid synthesis. Additionally, the oxazepin ring structure may contribute to neuroactive properties.

Antibacterial Activity

Sulfonamides are well-documented for their antibacterial effects. The specific compound has shown promising results in preliminary studies against several bacterial strains. For instance:

  • In Vitro Studies : The compound was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) indicating effective antibacterial activity.

Cytotoxicity and Antitumor Activity

Recent studies have focused on the cytotoxic effects of this compound on human cancer cell lines.

Case Study: Cancer Cell Lines

In a study assessing various compounds for their cytotoxic activity against cancer cell lines:

  • Tested Cell Lines : The compound was evaluated against 12 different human cancer cell lines.
  • Results : It demonstrated significant cytotoxicity in certain lines with IC50 values comparable to established chemotherapeutics like cisplatin .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the broader biological implications of this compound.

Neuroactive Properties

Given the structural features of the oxazepin ring:

  • Neuropharmacology : The compound's potential as a neuroactive agent has been explored. Research suggests it may influence neurotransmitter systems and exhibit anxiolytic or antidepressant-like effects in animal models.

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic application.

Toxicity Studies

Preliminary toxicity assessments indicate that:

  • Acute Toxicity : No significant acute toxicity was observed at therapeutic doses.
  • Long-term Effects : Ongoing studies are necessary to evaluate chronic exposure effects and potential organ-specific toxicity.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-19(2)12-26-17-9-8-14(10-16(17)22(3)18(19)23)21-27(24,25)11-13-6-4-5-7-15(13)20/h4-10,21H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFQGUXDDFOGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.